6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1111698-30-6
VCID: VC3071712
InChI: InChI=1S/C10H10ClN3S/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H,12,13,14)
SMILES: CC1=NC(=CC(=N1)Cl)NCC2=CC=CS2
Molecular Formula: C10H10ClN3S
Molecular Weight: 239.73 g/mol

6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine

CAS No.: 1111698-30-6

Cat. No.: VC3071712

Molecular Formula: C10H10ClN3S

Molecular Weight: 239.73 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine - 1111698-30-6

Specification

CAS No. 1111698-30-6
Molecular Formula C10H10ClN3S
Molecular Weight 239.73 g/mol
IUPAC Name 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
Standard InChI InChI=1S/C10H10ClN3S/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H,12,13,14)
Standard InChI Key ADMLMLIXYHWMKY-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)Cl)NCC2=CC=CS2
Canonical SMILES CC1=NC(=CC(=N1)Cl)NCC2=CC=CS2

Introduction

Chemical Identity and Structure

6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine belongs to the class of substituted pyrimidines, specifically aminopyrimidines. The compound has the following chemical identifiers and properties:

PropertyValue
CAS Number1111698-30-6
Molecular FormulaC10H10ClN3S
Molecular Weight239.73 g/mol
IUPAC Name6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
Standard InChIInChI=1S/C10H10ClN3S/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H,12,13,14)
Standard InChIKeyADMLMLIXYHWMKY-UHFFFAOYSA-N
SMILESCC1=NC(=CC(=N1)Cl)NCC2=CC=CS2
PubChem Compound ID62482528

Structurally, the molecule consists of a pyrimidine ring with a chlorine substituent at position 6, a methyl group at position 2, and a thiophen-2-ylmethyl group attached to the amino functionality at position 4. This arrangement of functional groups creates a molecule with distinct electronic and spatial characteristics that influence its chemical reactivity and potential biological interactions.

Synthesis Methods

The synthesis of 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine typically involves nucleophilic substitution reactions where the thiophen-2-ylmethyl amine group replaces a leaving group at position 4 of the pyrimidine ring. A general synthetic route includes:

General Synthetic Approach

  • Starting with 4,6-dichloro-2-methylpyrimidine as a precursor

  • Performing a selective nucleophilic aromatic substitution at position 4 with thiophen-2-ylmethanamine

  • Conducting the reaction under controlled conditions to maintain the chlorine at position 6

Specific Reaction Conditions

Similar compounds have been synthesized using the following conditions:

  • Reaction of the chloro-substituted pyrimidine with thiophen-2-ylmethanamine in a suitable solvent (e.g., DMF, dioxane)

  • Addition of a base (e.g., triethylamine) to neutralize the hydrogen chloride formed

  • Heating the reaction mixture, sometimes under microwave conditions for accelerated reaction times

  • Purification via silica gel chromatography or recrystallization

For example, synthesis of related compounds has been reported using microwave-assisted conditions, where the reaction time can be reduced to 25 minutes compared to conventional heating methods that may require up to 120 hours .

Physical Properties

Based on the properties of structurally similar compounds, 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is expected to have the following physical characteristics:

PropertyDescription
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents like dimethyl sulfoxide and ethanol; poorly soluble in water
Melting PointEstimated range: 160-180°C (based on similar compounds)
StabilityStable under normal laboratory conditions
Recommended StorageStore in a cool, dry place protected from light

Similar pyrimidine derivatives with thiophen-2-ylmethyl substituents have been reported to have melting points in the range of 160-170°C . The compound's solubility profile is typical of many drug-like molecules, with good solubility in organic solvents but limited water solubility.

Biological Activities

Pyrimidine derivatives similar to 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine have demonstrated various biological activities. While specific studies on this exact compound may be limited, analysis of structure-activity relationships for similar compounds suggests potential activities:

Cyclooxygenase-2 (COX-2) Inhibition

Compounds containing N-(thiophen-2-ylmethyl)pyrimidin-4-amine motifs have been investigated as selective COX-2 inhibitors. Studies with related compounds have shown:

  • N-(thiophen-2-ylmethyl)pyrimidin-4-amine derivatives with a 4-methylsulfonylphenyl group at position 2 exhibited high COX-2 inhibitory potency with IC50 values in the low nanomolar range (1-5 nM)

  • The thiophen-2-ylmethyl group at the 4-position contributes favorably to COX-2 inhibition compared to other substituents

  • Selective COX-2 inhibitors have potential applications as anti-inflammatory agents with reduced gastrointestinal side effects

Histamine Receptor Activity

Related compounds with similar structural motifs have shown activity at histamine receptors:

  • Quinazoline derivatives with thiophen-2-ylmethyl groups have demonstrated dual activity at H1 and H4 histamine receptors, suggesting potential applications in treating allergic conditions

Structure-Activity Relationships

Analysis of structure-activity relationships for similar compounds provides insights into how structural features of 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine might influence its biological activity:

Influence of the Pyrimidine Core

The pyrimidine nucleus serves as a privileged scaffold in medicinal chemistry:

  • Resembles the core structure of nucleobases in DNA and RNA, potentially enabling interactions with nucleic acid-binding proteins

  • Provides multiple nitrogen atoms that can participate in hydrogen bonding with biological targets

  • Creates a planar aromatic system that can engage in π-stacking interactions with aromatic amino acid residues in proteins

Chlorine at Position 6

  • Increases lipophilicity, potentially enhancing membrane permeability

  • Can participate in halogen bonding with protein targets

  • Influences the electronic distribution within the pyrimidine ring

  • May improve target binding through halogen-π interactions

Methyl Group at Position 2

  • Contributes to hydrophobic interactions with protein binding pockets

  • Affects electronic properties of the pyrimidine ring

  • Provides steric effects that can influence binding orientation

  • May enhance metabolic stability compared to larger substituents

Thiophen-2-ylmethyl Group at Position 4

  • The thiophene ring introduces sulfur as a hydrogen bond acceptor

  • The methylene linker provides conformational flexibility

  • The aromatic thiophene ring can engage in π-stacking interactions

  • The unique electronic properties of thiophene contribute to binding specificity

Comparative Analysis with Related Compounds

Studies with similar compounds have revealed:

  • Replacement of the thiophen-2-ylmethyl group with a benzyl group often results in decreased biological activity

  • For COX-2 inhibition, compounds containing an electron-donating group in specific positions showed enhanced potency

  • The position of halogen substituents on attached phenyl rings significantly affects activity, with meta-substituted compounds often showing superior properties compared to para-substituted analogs

Analytical Methods for Characterization

Various analytical techniques can be employed for the characterization of 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR spectrum would typically show:

    • A singlet (approximately δ 2.5 ppm) for the methyl group at position 2

    • Characteristic signals for the thiophene ring protons (approximately δ 6.9-7.4 ppm)

    • A singlet for the C-5 proton of the pyrimidine ring (approximately δ 6.0-6.5 ppm)

    • A signal for the NH group (variable position, often a broad peak)

    • A doublet for the methylene group connecting the thiophene to the amino group (approximately δ 4.5-4.8 ppm)

  • 13C NMR would show signals for:

    • The methyl carbon at position 2 (approximately δ 25-30 ppm)

    • The methylene carbon (approximately δ 40-45 ppm)

    • The aromatic carbons of the thiophene and pyrimidine rings

Mass Spectrometry

  • Expected molecular ion peak at m/z 239.73 (corresponding to molecular formula C10H10ClN3S)

  • Characteristic fragmentation pattern involving:

    • Loss of chlorine

    • Cleavage at the C-N bond between the pyrimidine and the thiophen-2-ylmethyl group

    • Fragmentation of the thiophene ring

Infrared Spectroscopy

  • Characteristic N-H stretching bands

  • C=N stretching vibrations from the pyrimidine ring

  • C-Cl stretching band

  • C-H stretching bands from the methyl and methylene groups

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purification evaluation

  • Gas Chromatography-Mass Spectrometry (GC-MS) for additional structural confirmation

Applications in Medicinal Chemistry

Based on the chemical structure and properties of 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine, several potential applications in medicinal chemistry can be identified:

Drug Development Considerations

  • Optimization of solubility through structural modifications while maintaining biological activity

  • Investigation of metabolic stability and potential routes of metabolism

  • Assessment of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion

  • Evaluation of toxicity profiles and potential off-target effects

Research Tool Applications

  • Use as a chemical probe to study specific biological pathways

  • Employment as a starting point for building chemical libraries for high-throughput screening

  • Utilization as a reference compound in structure-activity relationship studies

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